molecular formula C12H9NO2 B8766640 3-(Quinolin-3-yl)acrylic acid

3-(Quinolin-3-yl)acrylic acid

Cat. No. B8766640
M. Wt: 199.20 g/mol
InChI Key: YBIWIEFOLKWDNV-UHFFFAOYSA-N
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Patent
US07625926B2

Procedure details

80 g of 3-quinoline carboxaldehyde, 85 g of malonic acid and 6.50 g of piperidine were added to 350 ml of pyridine, and stirred at 100° C. for 3 hours. After mixing with 1000 ml of distilled water, concentrated HCl was added thereto until pH of the solution became 4.8, and stirred for 1 hour. The resulting solid was filtrated under a reduced pressure, washed with 1500 ml of distilled water, and dried for 15 to 40 hours to obtain 96 g of the title compound as a white solid (yield 95%).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=O)[CH:2]=1.C(O)(=O)[CH2:14][C:15]([OH:17])=[O:16].N1CCCCC1.Cl>O.N1C=CC=CC=1>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[CH:14][C:15]([OH:17])=[O:16])[CH:2]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C=O
Name
Quantity
85 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
6.5 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
350 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at 100° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtrated under a reduced pressure
WASH
Type
WASH
Details
washed with 1500 ml of distilled water
CUSTOM
Type
CUSTOM
Details
dried for 15 to 40 hours
Duration
27.5 (± 12.5) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C=CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 96 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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